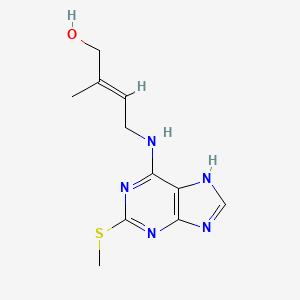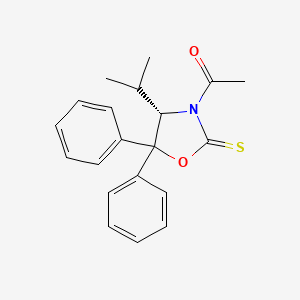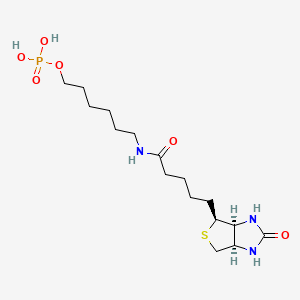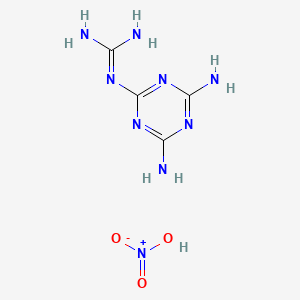
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside is a complex organic compound with the molecular formula C16H22O10S2 It is a derivative of hexopyranoside, characterized by the presence of benzylidene and methylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a hexopyranoside derivative using benzylideneThe reaction conditions often involve the use of methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or precipitation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The benzylidene group can be reduced to yield the corresponding hexopyranoside derivative.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for introducing methylsulfonyl groups.
Pyridine: Acts as a base in substitution reactions.
Hydrogenation Catalysts: Used in reduction reactions to remove the benzylidene group.
Major Products Formed
Substituted Hexopyranosides: Formed through substitution reactions.
Reduced Hexopyranosides: Obtained by reducing the benzylidene group.
Sulfoxides and Sulfones: Result from oxidation reactions.
Applications De Recherche Scientifique
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside involves its interaction with specific molecular targets. The benzylidene group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes or receptors. The methylsulfonyl groups can participate in various chemical reactions, altering the compound’s properties and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,6-o-benzylidene-2-deoxy-2-[(4-methoxybenzylidene)amino]-3-o-(methylsulfonyl)-beta-l-glucopyranoside
- Methyl 3-o-benzoyl-4,6-o-benzylidene-2-o-(methylsulfonyl)-alpha-d-glucopyranoside
Uniqueness
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside is unique due to its specific substitution pattern and the presence of both benzylidene and methylsulfonyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
6619-12-1 |
|---|---|
Formule moléculaire |
C16H22O10S2 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) methanesulfonate |
InChI |
InChI=1S/C16H22O10S2/c1-21-16-14(26-28(3,19)20)13(25-27(2,17)18)12-11(23-16)9-22-15(24-12)10-7-5-4-6-8-10/h4-8,11-16H,9H2,1-3H3 |
Clé InChI |
QXSOYPUOFNJBDA-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)



![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)



![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)

